

preparing NADP disodium salt stock solutions for laboratory experiments

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Compound of Interest

Compound Name: NADP disodium salt

Cat. No.: B1223965

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Application Notes and Protocols for NADP Disodium Salt Stock Solutions For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation and application of Nicotinamide Adenine Dinucleotide Phosphate (NADP) disodium salt stock solutions in a laboratory setting.

Introduction

Nicotinamide Adenine Dinucleotide Phosphate (NADP) is a crucial coenzyme in cellular metabolism, participating in numerous oxido-reduction reactions. It exists in two forms: an oxidized form (NADP⁺) and a reduced form (NADPH). NADP⁺ acts as an electron acceptor in catabolic pathways, while NADPH serves as an electron donor in anabolic reactions and antioxidant defense systems. The disodium salt of NADP is a stable and highly water-soluble form, making it ideal for use in various biochemical assays.

Quantitative Data Summary

Accurate preparation of **NADP disodium salt** solutions is critical for reproducible experimental outcomes. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of **NADP Disodium Salt**

Property	Value	Source(s)
Molecular Formula	$C_{21}H_{26}N_7Na_2O_{17}P_3$	[1]
Molecular Weight	787.4 g/mol	[2]
Appearance	White to yellowish amorphous powder	[1]
Solubility in Water	~50 mg/mL	[1]
pH of 10 mg/mL solution	4.0 ± 1.0	

Table 2: Storage and Stability of **NADP Disodium Salt**

Form	Storage Temperature	Stability	Source(s)
Solid (Powder)	-20°C	Up to 24 months, store dry	[1]
Stock Solution (in water or buffer)	-20°C	Stable for several months	
Stock Solution (in water or buffer)	-80°C	Recommended for long-term storage	
Working Solution	2-8°C	Use within a few hours	

Note: Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to aliquot the stock solution into smaller volumes for single-use applications.

Experimental Protocols

Preparation of a 10 mM NADP Disodium Salt Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common concentration for many enzymatic assays.

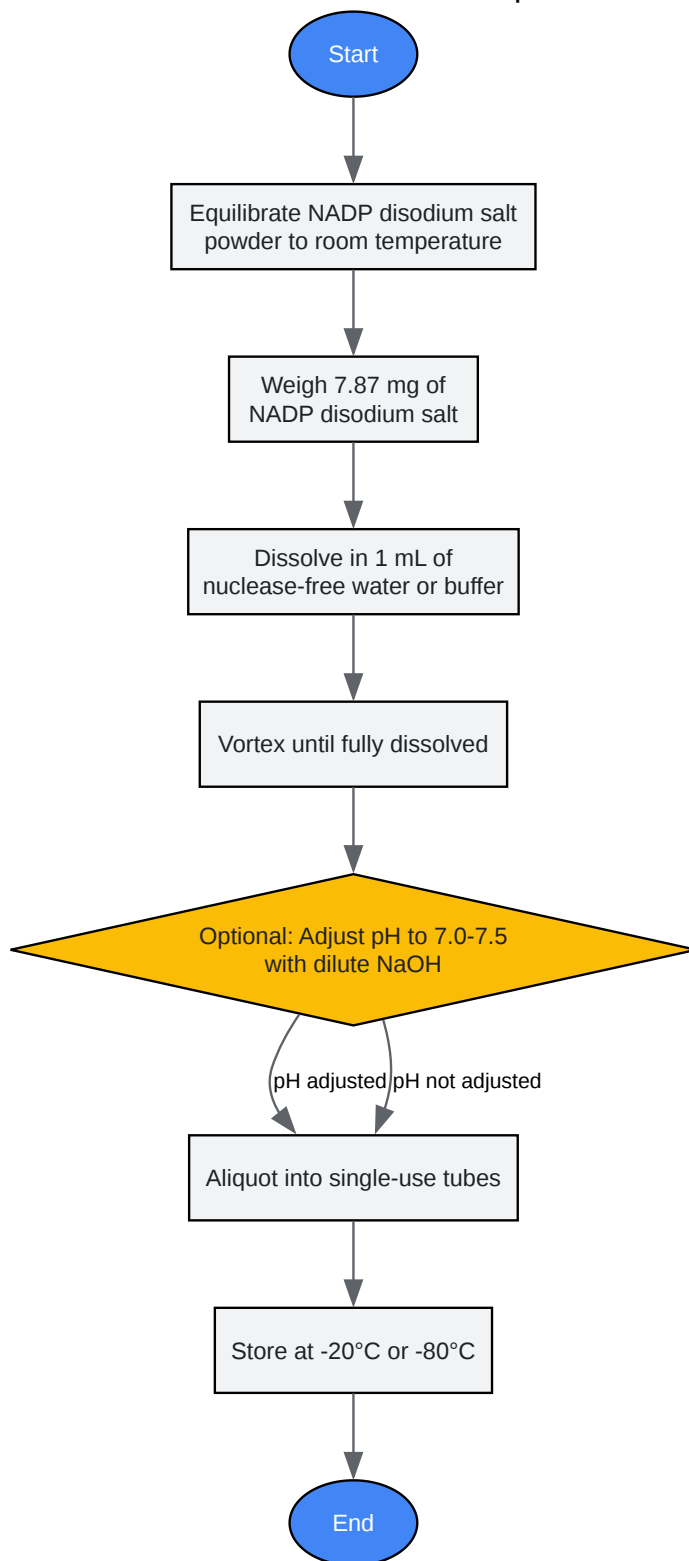
Materials:

- **NADP disodium salt** (MW: 787.4 g/mol)
- Nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5)
- Microcentrifuge tubes
- Pipettes and sterile pipette tips
- Vortex mixer

Procedure:

- **Equilibration:** Allow the vial of **NADP disodium salt** powder to reach room temperature before opening to prevent moisture condensation.
- **Weighing:** Accurately weigh 7.87 mg of **NADP disodium salt**.
- **Dissolution:** Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of nuclease-free water or your chosen buffer.
- **Mixing:** Vortex the tube until the powder is completely dissolved. The solution should be clear to slightly yellowish.
- **pH Adjustment (Optional but Recommended):** When dissolved in water, the solution can be mildly acidic. For long-term stability, it is advisable to adjust the pH to a neutral or slightly basic range (pH 7.0-7.5) with dilute NaOH.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

NADP Disodium Salt Stock Solution Preparation Workflow



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Caption: Workflow for preparing **NADP disodium salt** stock solution.

Example Application: Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity Assay

This protocol provides an example of how the prepared **NADP disodium salt** stock solution can be used in a common enzymatic assay. This assay measures the activity of G6PDH by monitoring the reduction of NADP⁺ to NADPH, which results in an increase in absorbance at 340 nm.

Materials:

- **NADP disodium salt** stock solution (10 mM)
- Glucose-6-phosphate (G6P) solution (e.g., 100 mM)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- Enzyme sample (e.g., cell lysate)
- Spectrophotometer and cuvettes or a microplate reader

Procedure:

- **Prepare a Reaction Mixture:** In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, G6P solution, and the NADP⁺ stock solution. The final concentrations should be optimized for your specific experimental conditions. A typical final concentration for NADP⁺ is in the range of 0.2-1 mM.
- **Blank Measurement:** To a cuvette, add the reaction mixture without the enzyme sample. This will serve as the blank to zero the spectrophotometer at 340 nm.
- **Initiate the Reaction:** Add the enzyme sample to a separate cuvette containing the reaction mixture. Mix gently by pipetting.
- **Measure Absorbance:** Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

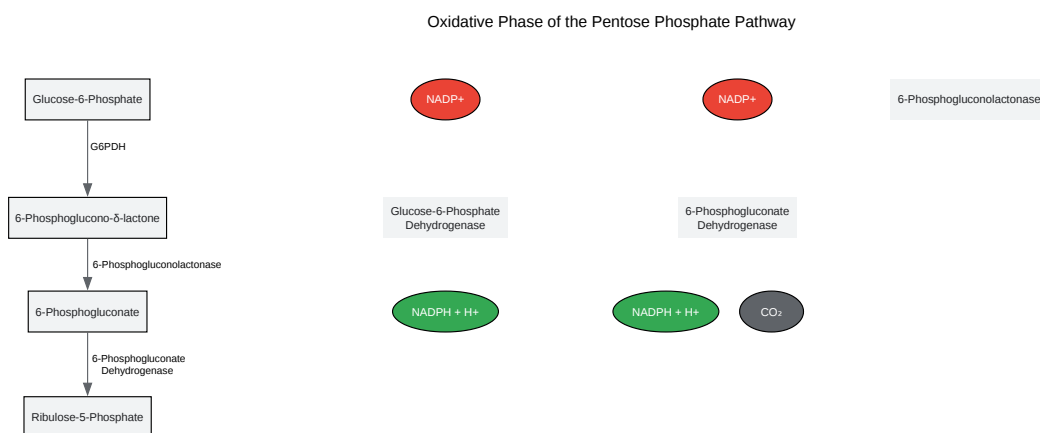
- Calculate Enzyme Activity: The rate of increase in absorbance at 340 nm is directly proportional to the G6PDH activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm ($6220 \text{ M}^{-1}\text{cm}^{-1}$).

Signaling Pathway Context: The Pentose Phosphate Pathway

NADP⁺ is a key player in the Pentose Phosphate Pathway (PPP), a fundamental metabolic pathway that runs parallel to glycolysis. The oxidative phase of the PPP is a major source of NADPH in the cell.

The initial steps of the oxidative phase are as follows:

- Glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono- δ -lactone. In this step, one molecule of NADP⁺ is reduced to NADPH.
- 6-Phosphogluconolactonase hydrolyzes 6-phosphoglucono- δ -lactone to 6-phosphogluconate.
- 6-Phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, generating a second molecule of NADPH.



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Caption: The role of NADP+ in the oxidative phase of the PPP.

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